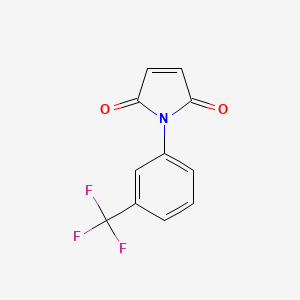

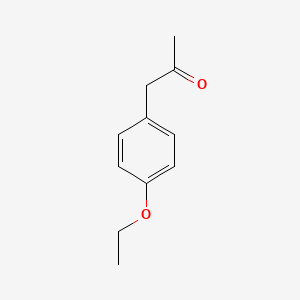

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

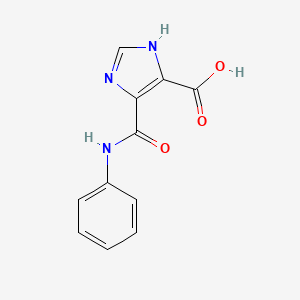

The compound "5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The presence of a bromophenyl group and an ethyl group attached to the triazole ring suggests potential for unique chemical properties and reactivity. The triazole core is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of amides .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or their derivatives. For example, S-alkylated triazole-thiols can be synthesized by alkylation of dihydro-triazole-thiones with halogenated compounds . The starting thiosemicarbazides can be obtained by acylation with different benzoyl chlorides, followed by cyclization of the acyl derivatives . The synthesis of "5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" would likely follow a similar pathway, involving the alkylation of a suitable precursor with an ethyl halide under basic conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography . Density functional theory (DFT) calculations can be used to predict the molecular geometry, vibrational frequencies, and chemical shift values, which can be compared with experimental data for validation . The molecular electrostatic potential and frontier molecular orbitals can also be analyzed to understand the electronic properties of the compound .

Chemical Reactions Analysis

Triazole-thiols are versatile intermediates that can undergo various chemical reactions. They can participate in thiol-ene click reactions, nucleophilic substitution, and [2+3]-cyclocondensation reactions . The presence of a bromophenyl group in "5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" may allow for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, due to the presence of the bromine atom which is a good leaving group .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, including solubility, melting point, and stability, can be influenced by the substituents on the triazole ring . The lipophilicity and electronic properties of the substituents can affect the compound's interaction with biological targets and its overall bioactivity . The antimicrobial and antifungal activities of triazole derivatives have been widely studied, and their activity profiles can be modulated by structural modifications . The introduction of an ethyl group in the compound of interest may impact its hydrophobicity and, consequently, its biological activity.

科学的研究の応用

Antimicrobial and Antifungal Activity

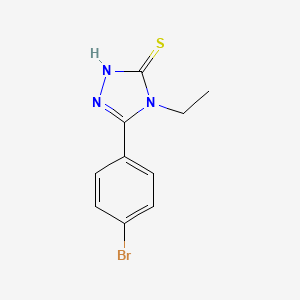

Research has shown that derivatives of 1,2,4-triazole, including structures similar to 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial and antifungal effects. Safonov and Panasenko (2022) synthesized new 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles and found them to have potent antimicrobial and antifungal activity. These compounds, particularly one identified as IIi, demonstrated strong efficacy against these types of infections. This suggests potential applications in developing treatments for microbial and fungal diseases (Safonov & Panasenko, 2022).

Synthesis and Biological Properties

The synthesis and exploration of the biological properties of 1,2,4-triazole derivatives have been a focus of many studies. For instance, Uygun, Bayrak, and Özkan (2013) conducted research on methylenebis-4H-1,2,4-triazole derivatives, assessing their antimicrobial activities. These studies contribute to understanding the broader applications of such compounds in biological contexts, potentially leading to new pharmaceuticals or treatments (Uygun, Bayrak, & Özkan, 2013).

Pharmacological Screening and Potential

The pharmacological potential of 1,2,4-triazole derivatives is another area of interest. Maliszewska-Guz et al. (2005) explored the pharmacological properties of certain 1,2,4-triazole and 1,3,4-thiadiazole derivatives, focusing on their effects on the central nervous system in mice. This research adds to the understanding of how these compounds could be used in medicinal applications (Maliszewska-Guz et al., 2005).

特性

IUPAC Name |

3-(4-bromophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRDNMVJGVAETG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353768 |

Source

|

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

337487-15-7 |

Source

|

| Record name | 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)